molecular formula C58H84N2O18 B1247572 Trichomycin A

Trichomycin A

Cat. No. B1247572
M. Wt: 1097.3 g/mol
InChI Key: IDWJWYPAJJDASX-GHGKSYLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichomycin A is a macrolide.

Scientific Research Applications

Antibacterial Activity

Trichomycin A, identified in species like Tricholoma, exhibits significant antibacterial properties. This activity is notable against both Gram-positive and Gram-negative bacteria, positioning this compound as a potential candidate for antibiotic development. The novel triterpenoid skeleton of these compounds adds to their uniqueness in antibacterial application (Ovenden et al., 2005).

Potential in Cancer Prevention and Treatment

This compound has been studied for its potential in cancer prevention and treatment. Notably, it has been considered safe for clinical development as a cancer chemopreventive agent. This application is based on its efficacy in inhibiting the growth of various cancer cell lines, highlighting its potential as a versatile agent in oncology research (Jiao et al., 2007).

Apoptosis Induction in Glioma Cells

Research has shown that this compound can facilitate apoptosis in glioma cell lines. This effect is dose-dependent and involves the up-regulation of proteins like caspase-3. Such findings underscore the therapeutic potential of this compound in treating gliomas, a type of brain tumor (Yang, 2013).

Anti-Inflammatory Properties in Colon Carcinogenesis

This compound has been investigated for its anti-inflammatory properties, particularly in the context of colon carcinogenesis. Its presence in diet has been found to suppress inflammation-related colon cancer development in animal models, pointing to its role in colorectal cancer prevention (Oyama et al., 2009).

Inhibition of Glioma Cell Proliferation and Invasion

Studies have demonstrated that this compound inhibits proliferation and invasion of glioma cells. It achieves this through mechanisms such as down-regulation of matrix metalloproteinases and up-regulation of microRNA-7, which targets focal adhesion kinase, a key molecule in cancer progression (Chung et al., 2018).

properties

Molecular Formula

C58H84N2O18

Molecular Weight

1097.3 g/mol

IUPAC Name

(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C58H84N2O18/c1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)28-41(62)19-16-18-40(61)27-43(64)29-44(65)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38/h4-15,17,20,22-25,35-37,40-43,45-46,48-49,51-55,57,61-64,66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73)/b5-4+,8-6+,9-7+,12-10+,13-11+,17-14+,20-15+/t35?,36?,37-,40?,41?,42?,43?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m1/s1

InChI Key

IDWJWYPAJJDASX-GHGKSYLMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)C(=O)O)O)N)O

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

synonyms

trichomycin A

Origin of Product

United States

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